molecular formula C15H14O4 B2757632 ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate CAS No. 250362-64-2

ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate

Cat. No.: B2757632
CAS No.: 250362-64-2
M. Wt: 258.273
InChI Key: ODDDEPOKLBWTBJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with an ethyl ester group at the 3-position and a prop-2-en-1-yl substituent at the 8-position.

Mechanism of Action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It is suggested that the compound may interact with its targets, possibly erk1/2, leading to inhibition of the map kinase pathway . This interaction and resulting changes could potentially contribute to its antineoplastic activity.

Biochemical Pathways

The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . The MAP kinase pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stimuli. Inhibition of this pathway could lead to downstream effects such as reduced cell proliferation, which is a desirable outcome in the context of antineoplastic activity.

Result of Action

Given its potential antineoplastic activity, it may result in reduced cell proliferation, particularly in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted chromenes depending on the reagents used.

Scientific Research Applications

Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromene core.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

    Flavonoids: A class of compounds with a similar structure and diverse biological activities.

Uniqueness

Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethyl ester and prop-2-en-1-yl groups differentiate it from other chromene derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

ethyl 2-oxo-8-prop-2-enylchromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-3-6-10-7-5-8-11-9-12(14(16)18-4-2)15(17)19-13(10)11/h3,5,7-9H,1,4,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDDEPOKLBWTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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